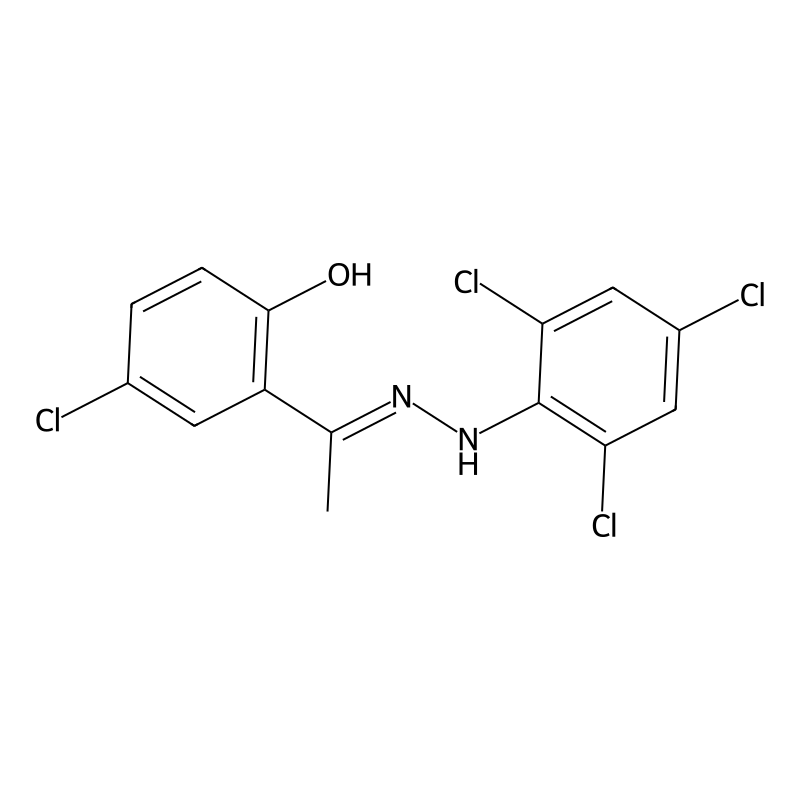

1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a chemical compound with the molecular formula C₁₄H₁₀Cl₄N₂O and a molar mass of approximately 364.05 g/mol. This compound features a hydrazone functional group, which is characterized by the presence of a nitrogen-nitrogen double bond. The structure includes two aromatic rings: one derived from 5-chloro-2-hydroxyphenyl and the other from 2,4,6-trichlorophenyl, contributing to its unique chemical properties and potential biological activities .

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

Chemical Characterization

Scientific databases such as PubChem () provide information on the compound's structure and basic properties, but no mention of specific research applications.Limited Commercial Availability

Several chemical suppliers offer this compound, but their listings primarily focus on product information and don't elaborate on its use in research ().

Further Exploration:

Given the limited publicly available data, it is possible that research on this specific hydrazone is:

- Not yet published or publicly available.

- Focused on niche applications within a specific research field.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form new hydrazones.

- Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield the corresponding carbonyl compound and hydrazine.

- Reduction: The hydrazone bond can be reduced to form amines, which are often more biologically active.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone exhibits notable biological activities. It has been studied for its potential as:

- Antimicrobial Agent: It shows effectiveness against various bacterial strains.

- Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals.

- Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation markers in vitro.

These activities make it a candidate for further pharmacological investigations .

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone typically involves the following steps:

- Formation of the Hydrazone:

- React 5-chloro-2-hydroxyacetophenone with 2,4,6-trichlorophenylhydrazine in an appropriate solvent such as ethanol or methanol.

- Heat the mixture under reflux for several hours.

- Purification:

- The product can be purified through recrystallization or chromatography.

- Characterization:

1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone has several applications in various fields:

- Medicinal Chemistry: Its antimicrobial and antioxidant properties make it a candidate for drug development.

- Analytical Chemistry: Used as a reagent in analytical methods for detecting specific compounds.

- Agriculture: Potential use as a pesticide due to its biological activity against pathogens .

Interaction studies have shown that 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone interacts with various biological macromolecules:

- Protein Binding: Studies indicate that it can bind to certain proteins, influencing their activity and potentially leading to therapeutic effects.

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, suggesting its role in anti-inflammatory therapies.

These interactions warrant further investigation to fully understand its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-2-hydroxyacetophenone | Contains a hydroxyl group | Precursor for synthesizing hydrazones |

| 2,4-Dichlorophenylhydrazine | Contains two chlorine atoms on phenyl | More potent against certain bacterial strains |

| 3-Hydroxynaphthalene-2-carboxaldehyde | Naphthalene ring structure | Exhibits different biological activities |

1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is unique due to its specific arrangement of halogen substituents and hydroxyl groups that enhance its biological activity compared to these similar compounds. Its dual aromatic nature contributes to its stability and reactivity in various chemical environments .